2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid
Description
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at position 4 and a 1-(trifluoromethyl)cyclopropyl moiety at position 2. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(2-3-9)7-5-6(8(15)16)1-4-14-7/h1,4-5H,2-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGGQFJDMZIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SF₄-Mediated Trifluoromethylation
The introduction of the trifluoromethyl group onto cyclopropane rings is frequently achieved using SF₄, a reagent known for its ability to convert carbonyl groups into trifluoromethyl moieties. For example, Dmowski et al. demonstrated that cyclopropanecarboxylic acids exhibit low reactivity with SF₄ alone, requiring extended reaction times (24 hours) and elevated temperatures (120°C) for moderate yields (48–59%). However, the patent WO2018141961A1 reveals that optimizing SF₄ stoichiometry (2.8–3.5 equivalents) and reaction time (16–35 hours) significantly enhances conversion rates for arylcyclopropane derivatives. Substrates with electron-withdrawing groups, such as bromine at the 4-position of the benzene ring, necessitate longer reaction times (35 hours) compared to hydrogen-substituted analogs (16 hours).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts, particularly Pd(OAc)₂ with JohnPhos ligands, enable the coupling of cyclopropane precursors with aromatic systems. In one protocol, dimethyl malonate (1.05 equivalents) reacts with brominated aryl intermediates in toluene at 125–130°C, achieving >99% conversion within 2.5 hours. This method leverages mild bases like K₃PO₄ (3 equivalents) and vacuum degassing to prevent oxidative side reactions. The resulting malonate intermediates are hydrolyzed to carboxylic acids using 32% NaOH under reflux, followed by acidification with HCl to isolate the product.
Pyridine Ring Functionalization
Hantzsch Pyridine Synthesis
Multi-Step Synthesis Approaches
Sequential Cyclopropanation and Pyridine Assembly
A modular strategy involves synthesizing the trifluoromethylcyclopropane unit first, followed by pyridine ring formation. For example, arylacetic acid precursors undergo SF₄-mediated trifluoromethylation to generate 1-aryl-1-trifluoromethylcyclopropanes, which are then coupled with pyridine-building blocks via Suzuki-Miyaura cross-coupling. This method benefits from the stability of cyclopropane intermediates but requires rigorous purification to remove residual palladium catalysts.
Decarboxylation of Malonate Intermediates
Malonate esters serve as versatile intermediates for introducing carboxylic acid groups. In WO2018141961A1, dimethyl malonate derivatives are saponified with NaOH (3.5 equivalents) and decarboxylated under acidic conditions (20% HCl) to yield arylacetic acids. Adapting this protocol, pyridine-4-malonates could be decarboxylated to produce the target compound, though regioselectivity must be controlled to prevent isomerization.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Toluene and chlorobenzene are preferred solvents for Pd-catalyzed couplings due to their high boiling points and compatibility with phosphine ligands. Reaction temperatures exceeding 130°C risk cyclopropane ring opening, while temperatures below 100°C prolong reaction times.
Impurity Control
The patent CN104529924A highlights the importance of pH regulation (3.0–5.0) during hydroxylamine reactions to minimize isomer formation. Similarly, charcoal cartridges are employed to adsorb colored impurities, improving product purity to >99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| SF₄ Trifluoromethylation | 48–59 | 24–35 | Direct CF₃ introduction | High SF₄ stoichiometry required |
| Pd-Catalyzed Coupling | >99 | 2.5 | Rapid, high conversion | Palladium removal needed |
| Hantzsch Synthesis | 60–75 | 12–24 | Modular pyridine formation | Multiple steps, moderate yields |
| Malonate Decarboxylation | 70–85 | 4–6 | Mild conditions, scalable | Requires acidic work-up |
Chemical Reactions Analysis
Types of Reactions
2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of new materials and catalysts.
Biology
The compound is utilized in studying biological processes at the molecular level. Its structural characteristics make it an effective tool for investigating molecular interactions and pathways.
Medicine
As an intermediate in pharmaceutical synthesis, this compound contributes to developing new drugs with enhanced efficacy and safety profiles. Its potential as a therapeutic agent is particularly notable in oncology.
Industry
In industrial applications, it is used in producing agrochemicals and specialty chemicals, benefiting various processes due to its unique properties.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties. The following table summarizes key biological activities associated with this compound:
| Biological Activity | Reference | IC50 Values |
|---|---|---|
| Inhibition of CDK1 | 6 nM | |
| Inhibition of CDK2 | 9 nM | |
| VEGFR-2 Inhibition | 1.46 µM | |
| Anticancer Activity (HeLa cells) | 1.7 µM |
Case Study 1: Anticancer Properties
In studies investigating anticancer properties, this compound demonstrated significant inhibition of proliferation in HeLa cervical adenocarcinoma cells with an IC50 value of 1.7 µM, indicating potential utility in targeting cervical cancer.
Case Study 2: Kinase Inhibition
Another study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), essential regulators of the cell cycle. It showed potent inhibition against CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, positioning it as a candidate for further development in cancer treatment strategies.
Conclusion and Future Directions
The biological activity of this compound suggests significant potential for therapeutic applications, particularly in oncology. Further research is warranted to explore its full range of biological effects, optimize pharmacological properties, and evaluate efficacy in vivo.
Mechanism of Action
The mechanism of action of 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes structural analogs and their distinguishing features:
Lipophilicity and Solubility
- Cyclopropane rigidity may further limit solubility .
- Analog 255 : Difluoromethyl (CHF₂) reduces lipophilicity compared to CF₃, possibly enhancing solubility. Pyrrole core may increase polarity .
- 4-(Trifluoromethyl)-3-pyridinecarboxylic acid : Positional isomerism places CF₃ adjacent to COOH, lowering pKa and increasing acidity compared to the target compound .
Biological Activity
2-[1-(Trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties. For instance, the incorporation of a trifluoromethyl group in various drug candidates has been associated with improved potency and selectivity against specific biological targets.
Table 1: Summary of Biological Activities
| Biological Activity | Reference | IC50 Values |
|---|---|---|
| Inhibition of CDK1 | 6 nM | |
| Inhibition of CDK2 | 9 nM | |
| VEGFR-2 Inhibition | 1.46 µM | |
| Anticancer Activity (HeLa cells) | 1.7 µM |
Case Studies
Case Study 1: Anticancer Properties
In a study investigating the anticancer properties of various pyridine derivatives, this compound demonstrated significant inhibition of proliferation in HeLa cervical adenocarcinoma cells, with an IC50 value of 1.7 µM. This suggests potential utility in cancer therapeutics, particularly in targeting cervical cancer.
Case Study 2: Kinase Inhibition
Another study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The compound showed potent inhibition against CDK1 and CDK2, with IC50 values of 6 nM and 9 nM respectively. This activity positions it as a candidate for further development in cancer treatment strategies.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key kinases involved in cell cycle regulation. By blocking these kinases, the compound can effectively halt the proliferation of cancer cells.
Conclusion and Future Directions
The biological activity of this compound suggests significant potential for therapeutic applications, particularly in oncology. Further research is warranted to explore its full range of biological effects, optimize its pharmacological properties, and evaluate its efficacy in vivo.
Q & A
Q. What are the common synthetic routes for 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid?
Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation via [2+1] cycloaddition with trifluoromethyl diazo compounds, followed by pyridine ring construction using condensation or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce the pyridine-carboxylic acid moiety . Green chemistry approaches, such as solvent-free microwave-assisted synthesis, may improve yield and reduce byproducts .
Q. How is the compound characterized post-synthesis?
Structural validation employs spectroscopic techniques:
- NMR (¹H/¹³C/¹⁹F) confirms regiochemistry and cyclopropane integrity.
- IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and trifluoromethyl groups (CF₃ stretch ~1100–1200 cm⁻¹).
- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. What safety precautions are required during handling?
- Reactivity : Avoid strong acids/bases (risk of decarboxylation) and oxidizers (decomposition to toxic gases like COₓ or F⁻) .
- Protective gear : Use nitrile gloves (EN374 standard), safety goggles, and fume hoods to prevent inhalation or dermal contact .
Advanced Research Questions
Q. How can structural ambiguities in analogs be resolved using crystallography?
X-ray crystallography is critical for resolving stereochemical uncertainties in cyclopropane-containing derivatives. For example, the spatial arrangement of the trifluoromethyl group relative to the pyridine ring can be confirmed via crystal lattice analysis, as demonstrated in studies of structurally similar imidazo[4,5-c]pyridines .
Q. How can contradictions in biological activity data be addressed?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Solubility differences : Use DMSO or PEG-based vehicles to ensure consistent dissolution.
- Metabolic stability : Conduct microsomal stability assays to identify degradation pathways.
- Off-target effects : Pair SPR (surface plasmon resonance) with computational docking to validate target binding .
Q. What strategies optimize stability under experimental conditions?
- pH control : Maintain pH 6–8 (aqueous solutions) to prevent carboxylic acid deprotonation or cyclopropane ring strain.
- Light sensitivity : Store in amber vials to avoid photodegradation, as observed in thiophene-pyridine analogs .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays).
- Metabolic resistance : The CF₃ group reduces oxidative metabolism, as shown in hepatic microsome studies of pyrimidine derivatives .
Q. What analytical methods quantify trace impurities in the compound?
- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to separate byproducts (e.g., cyclopropane ring-opened derivatives).
- NMR DOSY : Detects residual solvents (e.g., DMF) at ppm-level sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
